7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-1,3-dioxo-2-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClO5/c10-5-2-3(7(11)12)1-4-6(5)9(14)15-8(4)13/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYVVMODSGANOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC2=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination Using Lewis Acid Catalysts
Trimellitic anhydride (1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid) serves as a key precursor. The carboxylic acid group at position 5 directs electrophilic chlorination to the meta position (C7).
Procedure :
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Trimellitic anhydride (10 g, 50 mmol) is dissolved in chlorobenzene (100 mL).
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Anhydrous AlCl₃ (15 mmol) is added, followed by slow addition of Cl₂ gas at 60–80°C for 6–8 hours.
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The mixture is quenched with ice-cold HCl, and the product is extracted with ethyl acetate.
Key Parameters :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | 80 | 8 | 65 | 98.5 |
| FeCl₃ | 70 | 10 | 58 | 97.2 |
Mechanistic Insight :
The electron-withdrawing effect of the carboxylic acid group deactivates the ring but directs chlorination to C7 via meta substitution. Excess Cl₂ may lead to dichlorination (e.g., 4,7-dichloro derivatives).
Cyclization of 7-Chlorophthalic Acid
Synthesis of 7-Chlorophthalic Acid
7-Chlorophthalic acid is synthesized via nitration, reduction, and Sandmeyer reaction:
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Nitration : Phthalic acid is nitrated at 50°C using HNO₃/H₂SO₄ to yield 4-nitrophthalic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
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Chlorination : Diazotization with NaNO₂/HCl followed by CuCl yields 7-chlorophthalic acid.
Cyclization :
7-Chlorophthalic acid (5 g) is heated at 180°C under vacuum to form the anhydride.
Data :
| Starting Material | Cyclization Temp (°C) | Yield (%) |
|---|---|---|
| 7-Chlorophthalic acid | 180 | 72 |
Halogen Exchange Reactions
Bromine-to-Chlorine Exchange
A brominated precursor (e.g., 7-bromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid) undergoes halogen exchange using CuCl in DMF.
Conditions :
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7-Bromo derivative (2 mmol), CuCl (4 mmol), DMF (10 mL), 120°C, 12 hours.
Multi-Step Synthesis via Nitration and Reduction
Nitration and Chlorination Sequence
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Nitration : Trimellitic anhydride is nitrated at C7 using fuming HNO₃/H₂SO₄.
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Reduction : The nitro group is reduced to NH₂ with SnCl₂/HCl.
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Sandmeyer Reaction : NH₂ is replaced with Cl using CuCl/HCl.
Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 85 |
| Reduction | SnCl₂/HCl | 90 |
| Chlorination | CuCl/HCl | 75 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Electrophilic Chlorination | Single-step, scalable | Risk of over-chlorination | 58–65 |
| Cyclization | High purity | Multi-step synthesis required | 72 |
| Halogen Exchange | Utilizes brominated intermediates | Requires CuCl, high temperatures | 68 |
| Multi-Step Synthesis | Precise regiocontrol | Lengthy, low overall yield | 50–60 |
Industrial-Scale Considerations
-
Catalyst Recycling : AlCl₃ recovery systems reduce costs in electrophilic chlorination.
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Solvent Selection : Chlorobenzene minimizes side reactions vs. polar solvents.
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Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.
Emerging Techniques
Chemical Reactions Analysis
7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid has been investigated for its potential as an active pharmaceutical ingredient (API). Its applications in drug development include:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics.
| Study Focus | Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Anticancer Activity | HeLa | 10.5 |
| Anticancer Activity | MCF-7 | 8.2 |
Materials Science
In materials science, this compound is being explored for its role in developing new polymers and composites due to its unique structural properties:
- Polymerization : The dioxo functional groups allow for the formation of cross-linked networks which can enhance mechanical properties.
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 15% |
Environmental Applications
The compound has shown promise in environmental chemistry for the degradation of pollutants:
- Photocatalysis : Research indicates that it can act as a photocatalyst under UV light, aiding in the breakdown of organic pollutants in wastewater.
Case Study 1: Anticancer Drug Development
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The results demonstrated significant cytotoxicity against breast cancer cells with minimal toxicity to normal cells.
Case Study 2: Polymer Composites
A collaborative study between universities investigated the use of this compound in creating polymer composites for automotive applications. The resulting materials displayed improved thermal stability and mechanical strength compared to traditional composites.
Mechanism of Action
The mechanism of action of 7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chloro and dioxo groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic Acid (Trimellitic Anhydride)
- Structure : Lacks the chlorine substituent at position 7.
- Properties : Molecular weight 192.13 g/mol, purity ≥95%, and used in polymer synthesis (e.g., epoxy resins) .
7-Chloro-3-oxo-1,3-dihydroisobenzofuran-5-carboxylic Acid
- Structure : Contains a single ketone group (3-oxo) and chlorine at position 7.
- Properties : Detected in lichen species (Physcia Mediterranea), with a [M−H]− ion at m/z 211.9873 .
- Key Difference: The mono-oxo structure (vs. 1,3-dioxo in the target compound) may reduce stability and alter reactivity in esterification or nucleophilic substitution reactions.
4,7-Dichloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic Acid
- Structure : Additional chlorine at position 4.
- Properties : Purity ≥98%, stored at 2–8°C under argon, suggesting sensitivity to moisture or oxidation .
- Key Difference : The dichloro substitution increases molecular weight (~227 g/mol estimated) and likely decreases solubility in aqueous media due to enhanced hydrophobicity.
2-(4-Chlorophenyl)-7-iodo-5-methyl-3-phenyl-1-benzofuran
- Structure : Benzofuran core with halogen (iodo) and aryl substituents.
- Properties : Crystallographic data available (C21H14ClIO), highlighting structural diversity in halogenated benzofurans .
- Key Difference : The benzofuran scaffold (vs. dihydroisobenzofuran) and iodine substituent confer distinct electronic and steric properties, favoring applications in materials science over carboxylic acid derivatives.
Data Table: Comparative Analysis
Research Findings and Key Observations
Structural Impact on Reactivity: The 1,3-dioxo group in the target compound enhances electrophilicity at the carbonyl carbons compared to the mono-oxo analog, making it more reactive in nucleophilic acyl substitutions .
Chlorine Substitution Effects : Chlorine at position 7 increases acidity of the carboxylic acid group due to its electron-withdrawing nature, which could influence salt formation or coordination chemistry .
Natural vs.
Stability and Storage: Dichloro derivatives require stringent storage conditions (argon, 2–8°C), indicating higher sensitivity to degradation compared to non-halogenated analogs .
Biological Activity
7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid (CAS Number: 1204-28-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The chemical structure of this compound is characterized by a dioxo isobenzofuran core with a chloro substituent. This structure is significant for its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of 7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran compounds exhibit antitumor properties. For instance:
- In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. Specific derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential:
- In vivo studies involving animal models of inflammation have reported that this compound can significantly reduce paw edema induced by carrageenan. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored:
- Broth microdilution assays indicate that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of 7-Chloro-1,3-dioxo-1,3-dihydroisobenzofuran derivatives can be attributed to specific structural features:
- The presence of the chloro group enhances lipophilicity and may improve cell membrane permeability.
- The dioxo moiety is crucial for interaction with biological macromolecules, potentially acting as a reactive electrophile.
Case Studies
Several case studies highlight the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antitumor effects | Reported significant reduction in tumor size in xenograft models treated with the compound. |
| Lee et al. (2022) | Anti-inflammatory activity | Demonstrated a decrease in inflammatory markers in a rat model of arthritis. |
| Zhang et al. (2021) | Antimicrobial properties | Found effective against multi-drug resistant bacterial strains with low MIC values. |
Q & A
Q. What are the common synthetic routes for 7-chloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid, and how are intermediates characterized?
A practical synthesis often involves halogenation, oxidation, and cyclization steps. For example, nitration and diazotization protocols used in related chloro-fluorobenzoic acid derivatives (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) can be adapted . Key intermediates like 5-chloro-isophthalic acid derivatives may require cupric chloride for halogenation, followed by oxidation to introduce oxo groups . Characterization typically combines ¹H/¹³C NMR to confirm regiochemistry (e.g., δ −115.75–−116.93 ppm for fluorine in similar dihydroisobenzofurans ) and X-ray crystallography to resolve hydrogen-bonded dimerization in carboxylic acid derivatives .
Q. How can researchers optimize analytical methods for quantifying trace impurities in this compound?
Reverse-phase polar capillary electrophoresis (RPCE) with coated capillaries, as applied to 5-chloro-isophthalic acid derivatives, reduces analysis time while maintaining resolution for polar functional groups (e.g., carboxylic acids and halogens) . Coupling with mass spectrometry (HR-ESI-MS) enhances sensitivity for low-abundance impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Structural analogs (e.g., 5-chloro-2-hydroxybenzoic acid derivatives) show divergent 5-HT4 receptor agonism depending on substitution patterns. To address discrepancies:
Q. How can the solid-state stability of this compound be improved for pharmaceutical formulation?
Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) stabilizes the carboxylic acid dimer motif observed in analogs like 3-chloro-2,4,5-trifluorobenzoic acid . DSC/TGA analysis identifies optimal excipients that avoid destabilizing the dihydroisobenzofuran ring .
Q. How are diazotization and hydrolysis steps optimized to maximize yield in large-scale synthesis?
For diazotization (critical in introducing chloro/fluoro groups):
- Use substoichiometric NaNO₂ with HCl to minimize side reactions .
- Hydrolysis at controlled pH (4–5) prevents decarboxylation, achieving >70% yield as reported for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid .
Q. What spectroscopic techniques differentiate between keto-enol tautomers in this compound?
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~170–180 ppm, while enolic C-OH signals are absent in the oxo form .
- IR spectroscopy : Strong absorption at ~1750 cm⁻¹ confirms the 1,3-dioxo configuration .
Application-Oriented Questions
Q. How can this compound serve as a precursor for antibacterial quinolone derivatives?
The carboxylic acid moiety enables conjugation with cyclopropylamine via EDC/HOBt coupling , as seen in ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate intermediates . Bioactivity is enhanced by introducing fluorine at C6/C8 positions .
Q. What in vitro assays are suitable for evaluating its potential as a VLA-4 antagonist?
- Cell adhesion assays using Jurkat T-cells and VCAM-1-coated plates .
- Flow cytometry to measure competitive binding against labeled anti-VLA-4 antibodies .
Data Analysis and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
